molecular formula C16H11F3N2O3 B7583686 (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate

Cat. No. B7583686
M. Wt: 336.26 g/mol
InChI Key: GVGRSRNYALTPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFP or TFP-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Mechanism of Action

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate binds to the allosteric site of mGluR1, which is located outside the orthosteric binding site that interacts with glutamate. This binding induces a conformational change in the receptor, leading to a decrease in its activity. By inhibiting the activity of mGluR1, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissue or cell type. In general, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate inhibits the activity of mGluR1, which leads to a decrease in intracellular calcium levels, a reduction in synaptic transmission, and a modulation of neuronal excitability. (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has several advantages as a research tool, including its high potency and selectivity for mGluR1, its well-characterized mechanism of action, and its availability from commercial sources. However, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate also has some limitations, such as its potential off-target effects on other proteins or ion channels, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has a wide range of potential applications in basic and translational research, including the development of new therapies for neurological disorders, the elucidation of the role of mGluR1 in synaptic plasticity and learning and memory, and the screening of potential therapeutic compounds that target mGluR1. Some future directions for (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate research include the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in neuroinflammation and neurodegeneration, and the exploration of the potential therapeutic benefits of mGluR1 modulation in various animal models of neurological disorders.

Synthesis Methods

The synthesis of (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate involves several steps, starting from the reaction of 3-cyanobenzyl alcohol with 2-chloropyridine-3-carboxylic acid. The resulting intermediate is then treated with trifluoroethanol to yield (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate. The purity of the final product can be improved by recrystallization or chromatography.

Scientific Research Applications

(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been extensively used in scientific research as a tool to study the role of mGluR1 in various physiological and pathological processes. It has been shown to inhibit the activity of mGluR1 in a dose-dependent manner, with a high degree of selectivity over other mGluR subtypes. (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been used to investigate the involvement of mGluR1 in synaptic plasticity, learning and memory, pain perception, and drug addiction. It has also been used to screen potential therapeutic compounds that target mGluR1.

properties

IUPAC Name

(3-cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)10-24-13-5-2-6-21-14(13)15(22)23-9-12-4-1-3-11(7-12)8-20/h1-7H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRSRNYALTPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC(=O)C2=C(C=CC=N2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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